7-Hydroxy-2-naphthoic acid

Beschreibung

BenchChem offers high-quality 7-Hydroxy-2-naphthoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-2-naphthoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

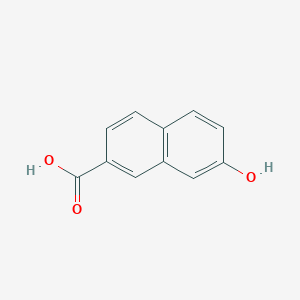

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXKKRVQMPPAMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Hydroxy-2-naphthoic Acid: Chemical Architecture & Synthetic Utility

[1]

CAS Registry Number: 613-17-2 Synonyms: 7-Hydroxynaphthalene-2-carboxylic acid; 7-HNA Molecular Formula: C₁₁H₈O₃ Molecular Weight: 188.18 g/mol [1][2][3]

Executive Summary

7-Hydroxy-2-naphthoic acid (7-HNA) is a structural isomer of the widely utilized hydroxynaphthoic acids (such as the 3,2-isomer "BON Acid" and the 6,2-isomer "HNA").[4] Unlike its counterparts, which are ubiquitous in azo dyes and high-performance liquid crystal polymers (LCPs), 7-HNA occupies a specialized niche in materials science and medicinal chemistry.[4] Its specific 2,7-substitution pattern provides a unique "bent" geometry compared to the linear 2,6-isomer, making it a critical monomer for tuning the crystallinity, melting temperature, and solubility of polyester copolymers.[4] In drug discovery, it serves as a rigid, bicyclic pharmacophore scaffold, offering distinct vector orientations for functional group elaboration.[4]

Molecular Architecture & Physicochemical Profile[6]

Structural Geometry

The naphthalene core of 7-HNA features a carboxylic acid at position 2 and a hydroxyl group at position 7.[4] This distal arrangement minimizes intramolecular hydrogen bonding (unlike the 3,2-isomer), resulting in higher intermolecular lattice energy and distinct solubility profiles.[4]

-

Symmetry:

(Planar) -

Vector Orientation: The angle between the functional group axes affects the mesogenic (liquid crystal) properties.[4] While 2,6-HNA is linear (180° vector), 7-HNA introduces a "kink" that disrupts polymer chain packing, reducing the melting point of LCPs to processable ranges without sacrificing mechanical stiffness.[4]

Physicochemical Constants

The following data represents high-purity (>98%) isolates.

| Property | Value | Context/Notes |

| Melting Point | 269 – 274 °C | Significantly higher than the 3,2-isomer (222 °C); comparable to the 2,6-isomer.[4] |

| pKa (COOH) | 4.15 ± 0.10 | Typical of naphthoic acids; minimal inductive influence from the distal 7-OH.[4] |

| pKa (OH) | 9.40 ± 0.10 | Comparable to 2-naphthol; deprotonation yields a dianion.[4] |

| LogP (Octanol/Water) | 2.24 – 2.90 | Moderate lipophilicity; suitable for membrane permeability in drug design.[4] |

| Solubility | Low in Water | Soluble in aqueous alkali (NaOH, KOH), alcohols, and polar aprotic solvents (DMSO, DMF).[4] |

| UV Absorption | Characteristic naphthalene fine structure; bathochromic shift in alkaline media (phenolate formation).[4] |

Synthetic Pathways & Manufacturing

The Challenge of Regioselectivity

Unlike 3-hydroxy-2-naphthoic acid, which is produced via the direct Kolbe-Schmitt carboxylation of 2-naphthol (kinetic control at low temp), the 7-isomer is not a primary product of direct carboxylation.[4] The electron density at position 7 is not sufficiently activated for direct electrophilic attack by CO₂ under standard conditions.[4]

Primary Synthetic Route: Sulfonate Fusion

The most reliable industrial route involves the transformation of sulfonated naphthalene precursors.[4]

-

Sulfonation: 2-Naphthoic acid is sulfonated using oleum.[4] While positions 5 and 8 are kinetically favored, thermodynamic equilibration or specific catalytic conditions can enrich the 7-sulfonic acid isomer.[4]

-

Alkali Fusion: The isolated 2-naphthoic-7-sulfonic acid undergoes alkali fusion (KOH/NaOH at 280–300 °C).[4] The sulfonate group is displaced by a hydroxyl group via a nucleophilic aromatic substitution mechanism (

).[4] -

Acidification: The resulting dipotassium salt is quenched with mineral acid (HCl/H₂SO₄) to precipitate crude 7-HNA.[4]

Figure 1: Synthetic workflow via the sulfonate fusion pathway, bypassing the regioselectivity limitations of direct Kolbe-Schmitt carboxylation.[4]

Reactivity & Functionalization

7-HNA acts as a heterobifunctional scaffold , allowing independent modification of the acidic and phenolic handles.[4]

Carboxylic Acid Reactivity (Position 2)[5]

-

Esterification: Reacts with alcohols (Fisher esterification) or alkyl halides (base-promoted) to form esters.[4]

-

Amidation: Coupling with amines using standard reagents (EDC/HOBt, HATU) generates naphthamide derivatives, common in medicinal chemistry libraries.[4]

-

Decarboxylation: At extreme temperatures (>300 °C) or in the presence of copper catalysts, it decarboxylates to yield 2-naphthol (7-isomer equivalent).[4]

Phenolic Reactivity (Position 7)[3][5][7]

-

Etherification: Williamson ether synthesis with alkyl halides (e.g., methyl iodide, benzyl bromide) protects the hydroxyl or installs lipophilic tails.[4]

-

Acylation: Reaction with acetic anhydride yields 7-acetoxy-2-naphthoic acid, the actual monomer used in melt-condensation polymerizations (releasing acetic acid instead of water).[4]

-

Bucherer Reaction: The 7-OH can theoretically be converted to an amine (7-amino-2-naphthoic acid) using ammonium bisulfite, though this is less common than for 2-naphthol.[4]

Figure 2: Divergent synthesis map showing independent functionalization of the phenolic and carboxylic handles.[4]

Applications in Research & Industry

Liquid Crystal Polymers (LCPs)

In the synthesis of thermotropic polyesters (e.g., Vectra-type polymers), 7-HNA is used as a co-monomer alongside 6-hydroxy-2-naphthoic acid (6-HNA) and 4-hydroxybenzoic acid.[4]

-

Mechanism: The 2,7-linkage introduces a "kink" in the polymer backbone.[4]

-

Effect: This disruption reduces the crystal melting point (

) and viscosity of the melt, improving processability (injection molding) without destroying the liquid crystalline order that provides high tensile strength.[4]

Medicinal Chemistry

7-HNA serves as a privileged scaffold for:

-

Matrix Metalloproteinase (MMP) Inhibitors: The hydroxynaphthoic acid moiety can chelate the catalytic zinc ion in MMP active sites.[4]

-

Amyloid Probes: Naphthalene derivatives often bind to beta-amyloid plaques; 7-HNA derivatives are explored as fluorescent markers for Alzheimer's research.

Analytical Characterization

To validate the identity of 7-HNA, the following spectral signatures are diagnostic:

-

¹H NMR (DMSO-

, 400 MHz): -

IR Spectroscopy (KBr):

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at room temperature under inert atmosphere (Nitrogen). Light sensitive (may darken upon prolonged exposure due to oxidation of the phenol).[4]

-

Disambiguation Warning: Do not confuse with 7-Hydroxymitragynine (an indole alkaloid with opioid effects) or 3-Hydroxy-2-naphthoic acid (BON Acid).[4] Ensure CAS 613-17-2 is verified before purchasing.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. 7-Hydroxy-2-naphthoic acid | C11H8O3 | CID 14512525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS: 613-17-2 | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Hydroxy-2-naphthoic acid | C11H8O3 | CID 85557 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Hydroxynaphthalene-2-carboxylic Acid: Properties, Reactivity, and Experimental Protocols

This technical guide offers a comprehensive overview of 7-hydroxynaphthalene-2-carboxylic acid, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development and material science, this document synthesizes its core physical and chemical properties, expected reactivity, and detailed protocols for its characterization. While experimental data for this specific isomer is limited in public databases, this guide provides a robust framework based on computed data, established chemical principles, and comparative analysis with its structural isomers.

Introduction and Molecular Identity

7-Hydroxynaphthalene-2-carboxylic acid belongs to the family of hydroxynaphthoic acids, aromatic compounds featuring a naphthalene backbone substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. The specific arrangement of these functional groups dictates the molecule's electronic properties, reactivity, and potential applications, distinguishing it from its more commonly cited isomers, such as 3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid.

This compound is a valuable building block in organic synthesis, with potential applications in the development of pharmaceuticals and advanced materials. Its bifunctional nature allows for a wide range of chemical transformations, making it a versatile scaffold for creating complex molecular architectures.

Molecular Structure and Identification:

The fundamental identity of 7-hydroxynaphthalene-2-carboxylic acid is established by its unique structure and identifiers.

Caption: Chemical structure of 7-hydroxynaphthalene-2-carboxylic acid.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 7-hydroxynaphthalene-2-carboxylic acid | PubChem[1][2] |

| CAS Number | 613-17-2 | ChemScene, PubChem[1][2][3] |

| Molecular Formula | C₁₁H₈O₃ | PubChem[1][2] |

| Molecular Weight | 188.18 g/mol | PubChem[1][2] |

| InChI | InChI=1S/C11H8O3/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6,12H,(H,13,14) | PubChem[1][2] |

| SMILES | C1=CC(=CC2=C1C=CC(=C2)O)C(=O)O | PubChem[1][2] |

Physical and Physicochemical Properties

Precise experimental data for the physical properties of 7-hydroxynaphthalene-2-carboxylic acid are not widely published. The following table includes computed data from reliable chemical databases, which serve as valuable estimates for experimental design. For context, experimental values for related isomers are provided where available.

Table 2: Physical and Physicochemical Properties

| Property | 7-Hydroxynaphthalene-2-carboxylic acid (Computed) | Reference Isomers (Experimental) | Source |

|---|---|---|---|

| Appearance | Solid | 3-hydroxy: Yellow solid6-hydroxy: Pale brown powder | ChemScene[3] |

| Melting Point | Not available | 3-hydroxy: 222 °C6-hydroxy: 240-250 °C | Wikipedia, ChemicalBook |

| Boiling Point | Not available | - | - |

| pKa | Not available | 2-Naphthoic acid: 4.18 | PubChem[4] |

| LogP (XLogP3) | 2.9 | - | PubChem[1][2] |

| Solubility | Insoluble in water (predicted). Expected to be soluble in polar organic solvents like alcohols, ethers, and alkaline solutions. | 3-hydroxy: Soluble in alcohol, ether, benzene, chloroform, and alkaline solutions; very poorly soluble in water. | PubChem[5] |

| Hydrogen Bond Donors | 2 | - | PubChem[1][2] |

| Hydrogen Bond Acceptors | 3 | - | PubChem[1][2] |

| Topological Polar Surface Area | 57.5 Ų | - | PubChem[1][2] |

Chemical Properties and Reactivity

The chemical behavior of 7-hydroxynaphthalene-2-carboxylic acid is governed by its three key structural components: the naphthalene aromatic system, the phenolic hydroxyl group, and the carboxylic acid group.

Acidity and Basicity

The molecule possesses two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group. The carboxylic acid proton is significantly more acidic (expected pKa ≈ 4-5) than the phenolic proton (expected pKa ≈ 9-10). This differential acidity allows for selective deprotonation. Treatment with a weak base, such as sodium bicarbonate, will selectively deprotonate the carboxylic acid, forming the water-soluble carboxylate salt. A stronger base, like sodium hydroxide, is required to deprotonate the phenolic hydroxyl group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can undergo several characteristic reactions:

-

Esterification: In the presence of an acid catalyst, it will react with alcohols to form the corresponding esters. This is a standard method for protecting the carboxylic acid or modifying the compound's solubility and pharmacokinetic properties.

-

Amide Formation: The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can then be reacted with primary or secondary amines to form amides. This reaction is fundamental in medicinal chemistry for creating analogues with altered biological activity.

-

Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding (7-hydroxynaphthalen-2-yl)methanol.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. It also serves as a nucleophile.

-

Etherification (Williamson Synthesis): The hydroxyl group can be deprotonated with a base to form a phenoxide, which can then react with an alkyl halide to form an ether.

-

Esterification: The hydroxyl group can react with acyl chlorides or acid anhydrides to form phenyl esters.

Reactions of the Naphthalene Ring

The naphthalene ring system is susceptible to electrophilic aromatic substitution. The presence of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group directs incoming electrophiles. The hydroxyl group at position 7 strongly activates the ring, primarily directing electrophiles to the ortho (position 8) and para (no available para position) positions relative to it. The carboxylic acid at position 2 is a deactivating meta-director. The overall substitution pattern will be a complex interplay of these directing effects, with the powerful activation by the hydroxyl group likely dominating.

Caption: Key reaction pathways for 7-hydroxynaphthalene-2-carboxylic acid.

Spectroscopic Characterization (Expected)

-

¹H NMR: The spectrum would show signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the naphthalene ring will appear as doublets and triplets, with coupling constants characteristic of their positions. The acidic protons of the carboxylic acid and hydroxyl groups would appear as broad singlets at a downfield chemical shift (typically >10 ppm), and their signals may be exchangeable with D₂O.

-

¹³C NMR: The spectrum is expected to show 11 distinct signals for the 11 carbon atoms. The carboxyl carbon will appear significantly downfield (approx. 170-185 ppm). The carbon attached to the hydroxyl group will also be downfield (approx. 155-160 ppm), while the other aromatic carbons will appear in the typical range of 110-140 ppm.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid and will overlap with C-H stretching bands.[7][8] A strong C=O stretching absorption for the carboxylic acid will be observed around 1690-1710 cm⁻¹ due to conjugation with the aromatic ring.[7] A C-O stretching band for the phenol will also be present around 1200-1250 cm⁻¹.

-

UV-Vis Spectroscopy: Naphthalene derivatives are known to be UV-active. The UV-Vis spectrum in a solvent like ethanol or methanol is expected to show multiple absorption bands characteristic of the naphthalene chromophore, typically between 200-350 nm.[7]

Potential Applications

While specific applications for the 7-hydroxy isomer are not extensively documented, the broader class of hydroxynaphthoic acids serves as important intermediates in several fields:

-

Drug Development: Naphthalene-based compounds have been investigated as inhibitors of enzymes such as lactate dehydrogenase (LDH), which is a target in diseases like malaria and cancer.[9] The hydroxynaphthoic acid scaffold is a promising starting point for designing specific enzyme inhibitors.

-

Material Science: Isomers like 6-hydroxy-2-naphthoic acid are important monomers in the production of high-performance liquid crystal polymers.[10] The rigid naphthalene core imparts thermal stability and desirable mechanical properties to these materials.

-

Dye Synthesis: Hydroxynaphthoic acids are precursors in the synthesis of azo dyes and pigments.[10]

Experimental Protocols

The following protocols provide standardized methodologies for determining the key physical properties of 7-hydroxynaphthalene-2-carboxylic acid.

Protocol: Determination of Melting Point

Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range indicates high purity, while a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at a temperature below its expected melting point for several hours.

-

Capillary Loading: Finely crush a small amount of the dried sample on a watch glass. Tamp the open end of a capillary tube into the powder until a small amount (2-3 mm high) of packed material is inside.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

For an unknown melting point, perform a rapid heating run to get an approximate range.

-

For a precise measurement, start heating at a rate of 10-15 °C/min until the temperature is about 20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

-

-

Validation: Repeat the measurement with a fresh capillary to ensure reproducibility.

Protocol: Determination of Solubility

Rationale: Understanding the solubility profile in various solvents is critical for designing reaction conditions, purification methods (recrystallization), and formulation strategies in drug development.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane).

-

Qualitative Assessment:

-

Add approximately 10 mg of the compound to 1 mL of each solvent in separate test tubes.

-

Vortex or shake each tube vigorously for 1-2 minutes at room temperature.

-

Visually observe if the solid dissolves completely. Classify as "soluble," "partially soluble," or "insoluble."

-

-

Quantitative Assessment (for a chosen solvent):

-

Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Carefully filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Accurately dilute a known volume of the filtrate with a suitable solvent.

-

Determine the concentration of the compound in the diluted solution using a calibrated analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).

-

Protocol: Determination of pKa by Potentiometric Titration

Rationale: The pKa values quantify the acidity of the carboxylic acid and phenolic hydroxyl groups, which is essential for understanding the compound's behavior in different pH environments, predicting its ionization state, and designing salt formation strategies.

Methodology:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., a water/methanol or water/ethanol mixture to ensure solubility).

-

Apparatus Setup:

-

Use a calibrated pH meter with a glass electrode.

-

Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Use a magnetic stirrer for continuous mixing.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The curve will show two equivalence points corresponding to the neutralization of the carboxylic acid and the phenol.

-

The pKa is the pH at the half-equivalence point. The first pKa (for the carboxylic acid) is the pH at the point where half of the volume of NaOH required to reach the first equivalence point has been added. The second pKa (for the phenol) is the pH at the midpoint between the first and second equivalence points.

-

Caption: Workflow for pKa determination by potentiometric titration.

Safety and Handling

7-Hydroxynaphthalene-2-carboxylic acid should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[3]

References

-

Naphthalene. In: Wikipedia. ; 2026. [Link]

- Process for the preparation of 2-hydroxynaphthalene-6-carboxylic acid.

-

7-Hydroxy-2-naphthoic acid. PubChem. [Link]

-

Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Microbiology. 2020;11. [Link]

-

7-Hydroxy-2-naphthoic acid. PubChem. [Link]

-

2-Naphthoic acid. PubChem. [Link]

-

IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle. [Link]

-

Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry. 2005;14:285-288. [Link]

-

ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID. Inchem.org. [Link]

- Method for synthesizing 2, 7-dihydroxynaphthalene.

-

6-Hydroxy-2-naphthoic acid. PubChem. [Link]

- Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.

-

3-Hydroxy-2-naphthoic acid. PubChem. [Link]

-

Exploitation de l'innovation. OpenEdition Journals. 2022. [Link]

- Process for producing 2 hydroxy-naphthalene-3-carboxylic acid.

-

Help interpreting IR and Narrowing Down List of Unknowns. Chemistry Stack Exchange. [Link]

-

1-Hydroxy-2-naphthoic acid. Solubility of Things. [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. 2007;71(14):3547-3562. [Link]

Sources

- 1. 7-Hydroxy-2-naphthoic acid | C11H8O3 | CID 14512525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Naphthoic acid | C11H8O2 | CID 7123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Hydroxy-2-naphthoic acid(86-48-6) 13C NMR spectrum [chemicalbook.com]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

- 10. US5808142A - Process for the preparation of 2-hydroxynaphthalene-6-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 7-Hydroxy-2-naphthoic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of the molecular architecture, properties, and analytical characterization of 7-Hydroxy-2-naphthoic acid. Our focus is on delivering not just data, but the causal, field-proven insights that underpin its utility as a critical chemical intermediate.

Introduction and Strategic Importance

7-Hydroxy-2-naphthoic acid (CAS No: 613-17-2) is a polycyclic aromatic organic compound. It belongs to the family of hydroxynaphthoic acids, which are derivatives of naphthalene bearing both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group.[1] The specific arrangement of these functional groups on the naphthalene scaffold dictates the molecule's unique physicochemical properties, reactivity, and, consequently, its applications.

The strategic value of 7-Hydroxy-2-naphthoic acid lies in its role as a versatile molecular building block. The presence of three distinct reactive zones—the acidic carboxyl group, the phenolic hydroxyl group, and the aromatic ring system—allows for a wide range of chemical modifications. This makes it a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals, high-performance polymers, and liquid crystal monomers.[2] Understanding its structural and electronic properties is therefore paramount for its effective application.

Molecular Structure and Physicochemical Properties

The foundational structure of 7-Hydroxy-2-naphthoic acid consists of a fused two-ring naphthalene system. The carboxylic acid group is substituted at the carbon-2 position, while the hydroxyl group is located at the carbon-7 position. This specific substitution pattern is crucial, as it influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall reactivity.

Caption: 2D structure of 7-Hydroxy-2-naphthoic acid.

Physicochemical Data Summary

The quantitative properties of a molecule are critical for predicting its behavior in various systems, from reaction flasks to biological matrices. The following table summarizes the key computed and experimental properties of 7-Hydroxy-2-naphthoic acid.

| Property | Value | Source |

| IUPAC Name | 7-hydroxynaphthalene-2-carboxylic acid | |

| CAS Number | 613-17-2 | [3] |

| Molecular Formula | C₁₁H₈O₃ | [3][4] |

| Molecular Weight | 188.18 g/mol | [3][4] |

| SMILES | C1=CC(=CC2=CC(=CC=C12)O)C(=O)O | [3][4] |

| InChI Key | FSXKKRVQMPPAMQ-UHFFFAOYSA-N | |

| Physical Form | Solid, powder | |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | [3][4] |

| LogP | 2.24 - 2.9 | [3][4] |

| Hydrogen Bond Donors | 2 | [3][4] |

| Hydrogen Bond Acceptors | 2 (Computed by Cactvs), 3 (PubChem) | [4] |

| Rotatable Bonds | 1 | [3][4] |

This data provides foundational insights. For instance, the LogP value suggests moderate lipophilicity, a key parameter in drug design for membrane permeability. The TPSA is below the 140 Ų threshold often associated with good oral bioavailability, indicating it possesses a favorable characteristic for a drug scaffold.

Spectroscopic Elucidation: The Molecular Fingerprint

Structural confirmation is a non-negotiable step in chemical synthesis and analysis. Spectroscopic methods provide a "fingerprint" of the molecule, validating its identity and purity.

-

¹H NMR Spectroscopy : In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum would reveal distinct signals for the six aromatic protons on the naphthalene ring, each with unique chemical shifts and coupling patterns determined by their electronic environment. Additionally, two broader singlets at lower field would correspond to the acidic proton of the carboxyl group and the phenolic proton of the hydroxyl group.

-

¹³C NMR Spectroscopy : The carbon spectrum is expected to show 11 distinct signals, corresponding to the 10 carbons of the naphthalene core and the single carboxyl carbon. The carboxyl carbon would appear significantly downfield (typically >160 ppm) due to the strong deshielding effect of the attached oxygen atoms.

-

Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence for the functional groups. Key expected absorptions include a broad band from ~2500-3300 cm⁻¹ characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid, a sharp, strong peak around 1680-1710 cm⁻¹ for the C=O (carbonyl) stretch, and another broad band around 3200-3600 cm⁻¹ for the phenolic O-H stretch.[5]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 188, corresponding to the molecular weight of the compound.[4] Further fragmentation would likely involve the loss of -OH (m/z 171) and -COOH (m/z 143), providing further structural confirmation.[5]

Synthesis and Chemical Reactivity

Hydroxynaphthoic acids are typically synthesized via the carboxylation of the corresponding naphthols. A classic and industrially relevant method is the Kolbe-Schmitt reaction , which involves treating a sodium or potassium naphtholate with carbon dioxide under pressure and heat.[6] While specific high-yield syntheses for the 7-hydroxy-2-naphthoic isomer may involve multi-step pathways, a generalized approach is often employed.

A patent describes a general process that can be adapted for this synthesis:

-

Naphtholate Formation : Reacting the corresponding naphthol (in this case, 2,7-dihydroxynaphthalene would be a logical, though potentially complex, starting point) with a strong base like potassium hydroxide (KOH).[7]

-

Anhydrous Carboxylation : Removing water and then reacting the resulting potassium naphtholate with carbon dioxide (CO₂) under superatmospheric pressure and elevated temperature (50-150 °C).[7]

-

Acidification and Recovery : Acidifying the reaction mixture to protonate the carboxylate salt, causing the desired 7-Hydroxy-2-naphthoic acid to precipitate out for recovery.

Caption: Generalized workflow for hydroxynaphthoic acid synthesis.

The reactivity of this molecule is governed by its functional groups. The carboxylic acid can be readily converted to esters, amides, or acid chlorides. The phenolic hydroxyl group can undergo etherification or esterification and influences the electrophilic substitution on the aromatic ring, directing incoming electrophiles. This dual functionality makes it a highly adaptable synthon.

Applications in Drug Development and Materials Science

While direct therapeutic applications of 7-Hydroxy-2-naphthoic acid itself are not widely documented, its true value is as a scaffold and intermediate in medicinal chemistry and materials science.

-

Scaffold for Drug Discovery : The hydroxynaphthoic acid core is present in various biologically active molecules. For instance, related dihydroxynaphthoic acid derivatives have been investigated as selective inhibitors of lactate dehydrogenase (LDH), a target for anti-parasitic drugs.[8] The naphthalene scaffold provides a rigid framework to orient functional groups for optimal binding to enzyme active sites. Its moderate lipophilicity and hydrogen bonding potential are desirable starting points for lead optimization.

-

Intermediate in Materials Science : Isomers like 6-Hydroxy-2-naphthoic acid are crucial monomers for producing high-performance engineering plastics and liquid crystalline polymers (LCPs).[2] These materials exhibit exceptional thermal stability and mechanical strength. By analogy, 7-Hydroxy-2-naphthoic acid serves as a similar high-value intermediate, where its specific geometry can be exploited to fine-tune the properties of the resulting polymers.

Conclusion

7-Hydroxy-2-naphthoic acid is more than a simple chemical compound; it is a precisely structured molecular tool. Its naphthalene framework, substituted with strategically placed hydroxyl and carboxylic acid groups, provides a rich platform for chemical synthesis. A thorough understanding of its molecular structure, confirmed by a suite of spectroscopic techniques, is the foundation for its rational application. For professionals in drug development and materials science, this compound represents a validated and versatile starting point for the design and synthesis of novel, high-value molecules.

References

-

7-HYDROXY-2-NAPHTHOIC ACID - CAS:613-17-2 . Sunway Pharm Ltd. [Link]

-

7-Hydroxy-2-naphthoic acid | C11H8O3 | CID 14512525 . PubChem, National Institutes of Health. [Link]

- Process for the preparation of hydroxy naphthoic acids.

-

2-Naphthalenecarboxylic acid, 3-hydroxy- . NIST Chemistry WebBook. [Link]

-

2-Hydroxy-1-naphthoic acid . Wikipedia. [Link]

-

6-Hydroxy-2-naphthoic acid | C11H8O3 | CID 85557 . PubChem, National Institutes of Health. [Link]

-

1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 . PubChem, National Institutes of Health. [Link]

-

Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug . Frontiers in Microbiology. [Link]

-

The Role of 6-Hydroxy-2-Naphthoic Acid in Chemical Synthesis and Product Development . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. 7-HYDROXY-2-NAPHTHOIC ACID - CAS:613-17-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. 7-Hydroxy-2-naphthoic acid | C11H8O3 | CID 14512525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Hydroxy-2-naphthoic acid | C11H8O3 | CID 85557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-1-naphthoic acid - Wikipedia [en.wikipedia.org]

- 7. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

- 8. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

Technical Guide: Synthesis of 7-Hydroxy-2-naphthoic Acid from 2-Naphthol

The following technical guide details the synthesis of 7-Hydroxy-2-naphthoic acid (7-HNA) .

Editorial Note: Direct carboxylation of 2-naphthol (Kolbe-Schmitt reaction) predominantly yields 3-hydroxy-2-naphthoic acid (BON Acid) or 2-hydroxy-1-naphthoic acid due to electronic directing effects (ortho-para direction). Accessing the 7-position (distal ring) directly from 2-naphthol requires a strategy that overcomes these thermodynamic and kinetic preferences.

This guide presents the Chemo-Enzymatic Route , which is the most precise method for synthesizing the 7-isomer starting specifically from a 2-naphthol scaffold, alongside the Classical Industrial Context for comparison.

Executive Summary

Target Molecule: 7-Hydroxy-2-naphthoic acid (CAS: 613-17-2) Primary Application: Monomer for high-performance Liquid Crystal Polymers (LCPs), pharmaceutical intermediate. Synthetic Challenge: The 2-naphthol system is electronically activated at positions 1, 3, and 6. Functionalizing the 7-position requires bypassing these innate nucleophilic sites. Recommended Strategy: A Chemo-Enzymatic Hybrid Approach .

-

Chemical Phase: Conversion of 2-naphthol to 2-naphthoic acid via Pd-catalyzed carbonylation.

-

Biocatalytic Phase: Regioselective hydroxylation at the 7-position using engineered Cytochrome P450 monooxygenases (CYP199A2).[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis is disconnected into two distinct phases to manage regioselectivity.

-

Phase 1 (Functional Group Interconversion): 2-Naphthol is converted to 2-naphthoic acid. This changes the directing group from an electron-donating hydroxyl (-OH) to an electron-withdrawing carboxyl (-COOH), altering the electronic landscape for the subsequent step.

-

Phase 2 (Distal Functionalization): Standard chemical oxidation of 2-naphthoic acid lacks regiocontrol. However, biocatalytic oxidation using CYP199A2 specifically targets the 7-position (and 8-position), offering a selectivity profile unattainable by classical reagents like sulfuric acid or bromine.

Figure 1: Chemo-enzymatic workflow for the synthesis of 7-Hydroxy-2-naphthoic acid.

Detailed Experimental Protocol

Phase 1: Chemical Synthesis of 2-Naphthoic Acid

Note: While 2-naphthoic acid is commercially available, this protocol demonstrates its derivation from 2-naphthol as requested.

Step 1.1: Activation to 2-Naphthyl Triflate

Reaction:

-

Reagents: 2-Naphthol (10 mmol), Trifluoromethanesulfonic anhydride (

, 12 mmol), Pyridine (20 mmol), Dichloromethane (DCM, 50 mL). -

Procedure:

-

Dissolve 2-naphthol and pyridine in anhydrous DCM at 0°C under nitrogen.

-

Add

dropwise over 20 minutes. -

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Quench: Add water (20 mL). Extract with DCM.

-

Purification: Wash organic layer with 1M HCl, then brine. Dry over

. Concentrate in vacuo. -

Yield: >95% (Colorless oil/solid).[2]

-

Step 1.2: Palladium-Catalyzed Carbonylation

Reaction:

-

Reagents: 2-Naphthyl Triflate (5 mmol),

(5 mol%), dppp (1,3-bis(diphenylphosphino)propane, 5 mol%), Triethylamine (10 mmol), DMF/Water (10:1), CO balloon (1 atm). -

Procedure:

Phase 2: Biocatalytic Regioselective Hydroxylation

This step utilizes the bacterial cytochrome P450 monooxygenase CYP199A2 (derived from Rhodopseudomonas palustris), which has been proven to accept 2-naphthoic acid and selectively hydroxylate the distal ring.

Reaction:

Protocol:

-

Biocatalyst Preparation:

-

Expression System: E. coli BL21(DE3) harboring plasmids for CYP199A2 and a redox partner (e.g., HaPux/HaPuR or Pdx/PdR).

-

Culture: Grow in TB medium at 37°C until

. Induce with IPTG (0.5 mM) and supplement with 0.5 mM -

Harvest cells by centrifugation. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

-

-

Biotransformation:

-

Substrate: Add 2-naphthoic acid (dissolved in DMSO) to the cell suspension (final conc. 1-5 mM).

-

Conditions: Shake at 30°C, 200 rpm for 12-24 hours. Ensure adequate aeration (P450 requires

). -

Monitoring: Analyze aliquots via HPLC (C18 column, MeOH/Water gradient with 0.1% TFA).

-

-

Product Isolation:

-

Remove cells by centrifugation.

-

Acidify supernatant to pH 2.0 with HCl.

-

Extract with Ethyl Acetate (3x).

-

Purification: The reaction may yield a mixture of 7-hydroxy (major) and 8-hydroxy (minor) isomers. Separate via semi-preparative HPLC or fractional crystallization (7-isomer is typically less soluble).

-

Critical Process Parameters (CPP)

| Parameter | Phase 1 (Chemical) | Phase 2 (Biocatalytic) | Impact |

| Regioselectivity | High (Triflation is site-specific) | Critical (Enzyme specificity) | CYP199A2 F185L mutant can shift selectivity towards 5-hydroxy; Wild-type favors 7/8-hydroxy [1]. |

| Temperature | 80°C (Carbonylation) | 30°C (Enzyme activity) | High temp denatures biocatalyst; Low temp slows kinetics. |

| Oxygen Supply | CO required (Anaerobic to O2) | High | P450 requires molecular oxygen for hydroxylation. |

| Co-Solvent | DMF (Reaction solvent) | <2% DMSO | High organic solvent concentration inactivates the whole-cell biocatalyst. |

Alternative Route: The Industrial "Fusion" Method

For context, this is the traditional route, though it does not start from 2-naphthol.

-

Starting Material: Naphthalene-2,7-disulfonic acid.

-

Alkali Fusion: Fusion with NaOH at 290°C yields 2,7-Dihydroxynaphthalene .

-

Kolbe-Schmitt Carboxylation: Reaction of 2,7-dihydroxynaphthalene with

/-

Limitation: This often yields 3,6-dihydroxy-2-naphthoic acid or mixtures. Direct synthesis of the mono-acid (7-hydroxy-2-naphthoic) requires controlled partial carboxylation or specific reduction, making the chemo-enzymatic route superior for high-purity laboratory synthesis.

-

Safety & Hazards

-

Triflic Anhydride: Highly corrosive and moisture sensitive. Handle in a fume hood.

-

Carbon Monoxide: Silent killer. Use a CO detector and work in a well-ventilated hood.

-

2-Naphthol: Irritant, toxic to aquatic life.

-

Biocatalyst: Biological waste disposal protocols apply.

References

-

Biocatalytic Hydroxylation (CYP199A2)

-

Chemical Carbonylation Protocol

-

Classical Alkoxy-Naphthoic Acid Synthesis

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [wap.guidechem.com]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine via optical resolution of 2-(3-methoxybenzyl)succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the Synthesis of Highly Substituted Naphthol: Preparation of 6-Hydroxy-5,7-dimethoxy-2-naphthoic Acid, Isolated from Ulmus Thomasii - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 11. METHOD OF PREPARING A CHEMICALLY MODIFIED TANNIN AND ITS USE - Patent 0836583 [data.epo.org]

Mechanistic Architectures in the Synthesis of 7-Hydroxy-2-naphthoic Acid (7-HNA)

Executive Summary: The Regioselectivity Paradox

For researchers in drug discovery and materials science (specifically liquid crystals and MOFs), 7-Hydroxy-2-naphthoic acid (7-HNA) presents a distinct synthetic challenge compared to its abundant isomer, 3-hydroxy-2-naphthoic acid (BON Acid).

While BON Acid is synthesized via the thermodynamically favored Kolbe-Schmitt carboxylation of 2-naphthol, the 7-position is electronically remote and deactivated toward direct electrophilic aromatic substitution (EAS). Standard carboxylation conditions yield the 1-, 3-, or 6-isomers, but rarely the 7-isomer in significant quantities.

Consequently, the synthesis of 7-HNA requires pre-functionalized scaffolds . This guide details the two most authoritative mechanistic pathways:

-

The Organometallic Route (Primary): Palladium-Catalyzed Hydroxycarbonylation of 7-Bromo-2-naphthol.

-

The Classical Route (Secondary): Functional group interconversion via 2,7-Naphthalenedisulfonic acid derivatives.

Primary Mechanism: Palladium-Catalyzed Hydroxycarbonylation

Applicability: High-purity pharmaceutical intermediates, library synthesis. Core Concept: Utilizing a pseudo-halide or halide at the C7 position to direct Carbon Monoxide (CO) insertion, bypassing the natural regioselectivity of the naphthalene ring.

The Catalytic Cycle

The transformation of 7-bromo-2-naphthol (or 7-triflate-2-naphthol) to 7-HNA proceeds via a Heck-type carbonylation cycle. Unlike standard cross-couplings, this cycle requires the insertion of CO to form an acyl-palladium species.

The Four Critical Stages:

-

Oxidative Addition: The active catalyst, a coordinatively unsaturated Pd(0) species [typically stabilized by phosphine ligands like

or dppf], inserts into the C-Br bond of the 7-bromo-2-naphthol. This is often the rate-determining step (RDS) for electron-rich aryl halides. -

CO Coordination & Insertion: Carbon monoxide coordinates to the Pd(II) center. A migratory insertion occurs, where the aryl group migrates to the carbonyl carbon, generating a 7-naphthoyl-palladium(II) complex.

-

Nucleophilic Attack: A nucleophile (water for direct acid synthesis, or methanol for ester synthesis) attacks the acyl-palladium species. For 7-HNA, using water directly can be sluggish; therefore, the industry standard is Alkoxycarbonylation (using MeOH) followed by hydrolysis.

-

Reductive Elimination: The product (ester/acid) is released, and the Pd(0) species is regenerated by a base (e.g.,

) which neutralizes the generated HBr.

Mechanistic Visualization

The following diagram illustrates the catalytic architecture, highlighting the specific entry point of the 7-substituted naphthalene scaffold.

Figure 1: Catalytic cycle for the Pd-mediated carbonylation of 7-bromo-2-naphthol. Note the critical CO insertion step which defines the regiochemistry.

Experimental Protocol: Hydroxycarbonylation of 7-Bromo-2-naphthol

This protocol is designed for a self-validating laboratory workflow (10 mmol scale). It favors the formation of the methyl ester (easier purification) followed by saponification.

Precursors:

-

Substrate: 7-Bromo-2-naphthol (CAS: 116230-30-9).[1]

-

Catalyst System:

(2 mol%) + dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%). -

CO Source: CO Balloon (1 atm) or Molybdenum Hexacarbonyl (

) as a solid surrogate.

Step-by-Step Methodology

| Phase | Action | Mechanistic Rationale |

| 1. Charge | Dissolve 7-bromo-2-naphthol (2.23 g, 10 mmol) in MeOH (30 mL) and | Methanol acts as both solvent and nucleophile. Dppf is a bidentate ligand that stabilizes the Pd-Acyl intermediate, preventing decarbonylation. |

| 2. Activation | Purge the vessel with Argon (3x), then introduce CO (balloon or 5 bar pressure vessel). Heat to 80°C. | Heating promotes the endothermic oxidative addition. CO pressure drives the equilibrium toward the Acyl-Pd species. |

| 3. Reaction | Stir at 80°C for 12-16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC. | Endpoint: Disappearance of the aryl bromide. The product (Methyl 7-hydroxy-2-naphthoate) is more polar than the bromide. |

| 4. Workup | Cool to RT. Filter through Celite (removes Pd black). Concentrate filtrate. Redissolve in EtOAc, wash with 1M HCl. | Acid wash removes residual amine salts. |

| 5. Hydrolysis | Dissolve crude ester in THF/Water (1:1). Add LiOH (3 eq). Stir at 50°C for 2 hours. | Saponification converts the methyl ester to the lithium carboxylate. |

| 6. Isolation | Acidify aqueous phase to pH 2 with 2M HCl. Precipitate forms.[2][3][4] Filter and recrystallize from EtOH. | Self-Validation: The final product should have a melting point >260°C (dec). |

Alternative Route: The "Sulfonate Displacement" Strategy

While the Pd-route is preferred for discovery, industrial scale-up often utilizes 2,7-Naphthalenedisulfonic acid due to lower raw material costs.

Mechanism: Nucleophilic Aromatic Substitution ( )

Direct sulfonation of 2-naphthol yields the 6-isomer (Schaeffer’s acid). To get the 7-isomer, one must start with naphthalene-2,7-disulfonic acid.[5]

-

Alkali Fusion: The disodium salt of naphthalene-2,7-disulfonic acid is fused with NaOH at 280-300°C.

-

Desulfonation/Substitution: This harsh environment forces the displacement of one sulfonate group with a hydroxyl group.

-

Regiocontrol: The reaction is difficult to stop at the mono-hydroxy stage (yielding 2,7-dihydroxynaphthalene). However, if controlled, one obtains 2-naphthol-7-sulfonic acid (F-Acid) .

-

Conversion to Nitrile/Acid: The remaining sulfonate is converted to a nitrile (via Rosenmund-von Braun reaction with CuCN) and subsequently hydrolyzed to the carboxylic acid.

Why this is secondary: The conditions are harsh, yield mixtures of diols, and purification is energy-intensive compared to the clean Pd-catalyzed route.

Comparative Analysis of Synthetic Variables

When optimizing the synthesis for drug development, the choice of ligand and base in the carbonylation step is critical.

| Variable | Recommendation | Impact on Mechanism |

| Ligand | dppf or Xantphos | Large bite-angle ligands facilitate the reductive elimination step and stabilize the acyl-palladium complex better than monodentate |

| Base | Triethylamine ( | Acts as an HBr scavenger. Stronger inorganic bases ( |

| CO Source | For labs without high-pressure CO lines, solid carbonyls release CO in situ, maintaining a safe, stoichiometric concentration. | |

| Solvent | DMF/MeOH (9:1) | DMF ensures solubility of the polar naphthol intermediates; MeOH is required for the esterification trap. |

References

The following sources provide authoritative grounding for the mechanisms and protocols described above.

-

Palladium-Catalyzed Hydroxycarbonylation

- Source: Tsuji, J. "Palladium Reagents and Catalysts: New Perspectives for the 21st Century." Wiley, 2004.

-

Validation: - PubMed (Demonstrates the tolerance of this cycle for complex aryl halides).

-

Precursor Synthesis (7-Bromo-2-naphthol)

- Source: PubChem Compound Summary for CID 613827.

-

Validation: - NIH (Verifies commercial availability and physical properties).

-

Regioselectivity of Carboxylation (Kolbe-Schmitt Constraints)

-

Source: Markovic, Z. et al. "Theoretical Study of the Kolbe-Schmitt Reaction Mechanism." Z. Naturforsch, 2002.[6]

-

Validation: - Academia.edu (Explains why C7 is not attacked).

-

-

Naphthalene-2,7-diol Route

- Source: CN108329195B (Patent). "Method for synthesizing 2, 7-dihydroxynaphthalene."

-

Validation: - Google Patents (Industrial background for the disulfonic acid pathway).

Sources

- 1. 7-Bromo-2-naphthol | 116230-30-9 | TCI AMERICA [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]

- 5. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]

- 6. canov.jergym.cz [canov.jergym.cz]

A Researcher's In-Depth Technical Guide to Commercial Sourcing and Quality Verification of 7-Hydroxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-2-naphthoic acid (CAS No. 613-17-2) is a key aromatic carboxylic acid and naphthol derivative utilized as a building block in the synthesis of a diverse range of complex organic molecules.[1] Its structural motif is of significant interest in medicinal chemistry and materials science. For laboratory researchers and drug development professionals, securing a reliable and high-purity source of this reagent is paramount to the success and reproducibility of their work. This guide provides a comprehensive overview of commercial suppliers, critical considerations for quality assessment, and detailed protocols for in-house verification of 7-Hydroxy-2-naphthoic acid.

Section 1: Navigating the Commercial Supplier Landscape

A variety of chemical suppliers offer 7-Hydroxy-2-naphthoic acid, catering to different scales and purity requirements. The choice of supplier will depend on the specific application, ranging from exploratory research to preclinical development.

Key Commercial Suppliers

Several reputable suppliers provide 7-Hydroxy-2-naphthoic acid for research and development purposes. The following table summarizes a selection of these suppliers and the typical purity grades offered.

| Supplier | Purity Grade | Scale | Noteworthy Features |

| Sigma-Aldrich (via Ambeed) | 95% | Milligrams to grams | Offers a wide range of research chemicals and provides comprehensive safety and property data.[2] |

| Parchem | Not specified | Bulk quantities | A supplier of specialty chemicals, often catering to industrial-scale needs.[3] |

| ChemScene | ≥96% | Milligrams to grams | Provides detailed product information, including storage conditions and safety data. |

| Echemi | Industrial Grade (99%) | Kilogram scale | A platform connecting buyers with various manufacturers, often for larger quantities.[4] |

It is crucial to note that "research grade" can be an ambiguous term. Therefore, it is imperative to scrutinize the supplier's technical documentation for precise purity specifications.

The Critical Importance of the Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document accompanying a chemical reagent. It provides a batch-specific summary of the quality control testing performed by the manufacturer. A comprehensive CoA for 7-Hydroxy-2-naphthoic acid should include:

-

Identification: Confirmation of the compound's identity, typically through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Infrared (IR) spectroscopy.

-

Purity: A quantitative measure of the compound's purity, most commonly determined by High-Performance Liquid Chromatography (HPLC).

-

Physical Properties: Appearance, melting point, and solubility.

-

Residual Solvents: Information on any remaining solvents from the synthesis and purification process.

-

Date of Analysis and Batch Number: Essential for traceability.

Researchers should always request a batch-specific CoA before purchasing, especially for sensitive applications.

Section 2: Understanding the Chemistry of 7-Hydroxy-2-naphthoic Acid: Synthesis and Potential Impurities

A foundational understanding of the synthetic routes to 7-Hydroxy-2-naphthoic acid is invaluable for anticipating potential impurities. While specific proprietary methods may vary between suppliers, common synthetic strategies often involve the carboxylation of the corresponding naphthol.

A plausible synthetic route could involve the Kolbe-Schmitt reaction or a related carboxylation method starting from 7-hydroxynaphthalene (2-naphthol). The purification of the final product is typically achieved through recrystallization.

Potential Impurities to Consider:

-

Isomeric Naphthoic Acids: Incomplete regioselectivity during the carboxylation step can lead to the formation of other hydroxy-naphthoic acid isomers.

-

Starting Materials: Unreacted 7-hydroxynaphthalene may be present.

-

Byproducts of Side Reactions: Depending on the specific reagents and conditions used, other related compounds could be formed.

-

Residual Solvents: Solvents used in the reaction and purification steps may be retained in the final product.

The following diagram illustrates a generalized workflow for the synthesis and purification of 7-Hydroxy-2-naphthoic acid.

Caption: Generalized workflow for the synthesis, purification, and quality control of 7-Hydroxy-2-naphthoic acid.

Section 3: In-House Quality Verification: A Practical Guide

While a supplier's CoA provides valuable information, independent verification of purity is a cornerstone of good scientific practice, particularly for pivotal experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of non-volatile organic compounds like 7-Hydroxy-2-naphthoic acid. A reverse-phase HPLC method is generally suitable.

Step-by-Step HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier is typically effective.

-

Solvent A: 0.1% Phosphoric Acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient: A common gradient would be to start with a lower concentration of acetonitrile and gradually increase it to elute less polar impurities. For example, 60% B to 90% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength where the compound has significant absorbance, for instance, 241 nm.[5]

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a reference standard of 7-Hydroxy-2-naphthoic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 0.5 mg/mL).

-

Sample Solution: Prepare the commercially supplied sample at the same concentration as the standard solution.

-

-

Analysis: Inject the standard and sample solutions and compare the chromatograms. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

The following diagram illustrates the logical workflow for HPLC method development and sample analysis.

Caption: Workflow for HPLC analysis of 7-Hydroxy-2-naphthoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the identity and structural integrity of 7-Hydroxy-2-naphthoic acid. The spectrum provides a unique fingerprint of the molecule.

Interpreting the ¹H NMR Spectrum:

The ¹H NMR spectrum of 7-Hydroxy-2-naphthoic acid in a suitable deuterated solvent (e.g., DMSO-d₆) will exhibit characteristic signals for the aromatic protons. The chemical shifts and coupling patterns of these protons are indicative of their positions on the naphthalene ring system. The acidic proton of the carboxylic acid and the phenolic proton will also be present, often as broad singlets. For aromatic compounds, signals typically appear in the range of 7-9 ppm. The carboxylic acid proton is expected to be further downfield, potentially above 10 ppm.[6]

Conclusion

The successful application of 7-Hydroxy-2-naphthoic acid in research and development hinges on the procurement of high-quality material. By carefully selecting suppliers, critically evaluating their documentation, and implementing in-house quality verification procedures, researchers can ensure the reliability and integrity of their experimental outcomes. This guide provides a framework for making informed decisions and maintaining the highest standards of scientific rigor.

References

-

PubChem. 7-Hydroxy-2-naphthoic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids. [Link]

-

BMRB. bmse000689 1-hydroxy-2-naphthoic Acid at BMRB. [Link]

-

PMC. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. National Center for Biotechnology Information. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid, an extractive of elm wood. Royal Society of Chemistry. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 2-Naphthoic Acid. [Link]

-

European Pharmacopoeia. European Pharmacopoeia EP 7.0 HPMC. [Link]

-

YouTube. How To Analyze The Peaks Of H-NMR Spectroscopy. [Link]

-

USP. MONOGRAPHS (USP). [Link]

-

Ukrainian Chemistry Journal. SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. [Link]

-

Newcrom. Separation of 1-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column. [Link]

-

Scribd. European Pharmacopoeia Reagents Guide. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

EDQM. 4. REAGENTS. [Link]

-

ResearchGate. Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process. [Link]

-

Phenomenex. Improve Your European Pharmacopoeia (Ph. Eur.) and United States (USP) Monographs. [Link]

-

USP. MONOGRAPHS (USP). [Link]

-

USP-NF. Pharmacopeial Forum Vol. 32. [Link]

Sources

A Technical Guide to the Purity Standards of 7-Hydroxy-2-naphthoic Acid for Pharmaceutical Applications

This guide provides an in-depth analysis of the purity standards and analytical methodologies for 7-Hydroxy-2-naphthoic acid (CAS No. 613-17-2), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] For researchers, scientists, and drug development professionals, ensuring the purity of this starting material is paramount to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This document outlines the critical quality attributes, potential impurities, and a multi-faceted analytical approach for the comprehensive quality control of 7-Hydroxy-2-naphthoic acid.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

7-Hydroxy-2-naphthoic acid, a derivative of naphthoic acid, serves as a fundamental building block in the synthesis of complex molecules. Its chemical structure, possessing both a hydroxyl and a carboxylic acid functional group on a naphthalene ring, makes it a versatile precursor. However, the synthetic route to 7-Hydroxy-2-naphthoic acid can introduce various impurities, including starting materials, by-products, and degradation products.[3] The presence of these impurities, even in trace amounts, can have significant downstream effects, potentially altering the pharmacological and toxicological profile of the resulting API. Therefore, a robust analytical framework for purity assessment is a critical component of quality control in pharmaceutical development.[4][5]

Physicochemical Properties and Identification

A foundational aspect of purity analysis is the confirmation of the material's identity and basic physical properties.

Table 1: Physicochemical Properties of 7-Hydroxy-2-naphthoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₃ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| CAS Number | 613-17-2 | [1] |

| Appearance | Typically a solid | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. | - |

Initial identification can be achieved through spectroscopic methods such as Infrared (IR) spectroscopy for functional group confirmation and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.[4][6][7]

A Multi-tiered Approach to Purity Analysis

A comprehensive assessment of purity requires a combination of analytical techniques, each providing unique insights into the impurity profile of 7-Hydroxy-2-naphthoic acid.

Organic Impurities: The Core of Purity Assessment

Organic impurities can arise from the manufacturing process or degradation.[8] Their detection, identification, and quantification are central to ensuring the quality of 7-Hydroxy-2-naphthoic acid.

HPLC is the cornerstone technique for determining the purity and impurity profile of non-volatile organic compounds like 7-Hydroxy-2-naphthoic acid.[4] A well-developed and validated HPLC method can separate the main component from its structurally related impurities.

Experimental Protocol: A General-Purpose Reversed-Phase HPLC Method

This protocol is a starting point and should be validated for its intended use.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for aromatic carboxylic acids.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The use of volatile buffers like formic acid makes the method compatible with mass spectrometry (MS) for impurity identification.

-

Gradient Elution: A typical gradient might start with a lower concentration of the organic solvent and gradually increase to elute more hydrophobic impurities.

-

Detection: UV detection at a wavelength where 7-Hydroxy-2-naphthoic acid and its potential impurities have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, typically the mobile phase or a stronger organic solvent, and then diluted to an appropriate concentration.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[9]

Diagram 1: General Workflow for HPLC Purity Validation

Sources

- 1. chemscene.com [chemscene.com]

- 2. 7-Hydroxy-2-naphthoic acid | C11H8O3 | CID 14512525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. longdom.org [longdom.org]

- 5. Carboxylic Acid in Pharmaceutical Synthesis: Future Trends [eureka.patsnap.com]

- 6. veeprho.com [veeprho.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. biotech-spain.com [biotech-spain.com]

- 9. ema.europa.eu [ema.europa.eu]

Technical Monograph: 7-Hydroxy-2-naphthoic Acid (7-HNA)

This technical guide is structured to address the specific chemical, synthetic, and industrial nuances of 7-Hydroxy-2-naphthoic acid (7-HNA) .

Important Distinction: This guide focuses strictly on the 2,7-isomer (CAS 613-17-2) .[1][2] It distinguishes this compound from its more common isomers: 3-hydroxy-2-naphthoic acid (BON Acid, CAS 92-70-6) used in dyes, and 6-hydroxy-2-naphthoic acid (HNA, CAS 16712-64-4) used in Liquid Crystal Polymers (LCPs).[1]

CAS: 613-17-2 | Formula: C₁₁H₈O₃ | MW: 188.18 g/mol [1][2]

Executive Summary

7-Hydroxy-2-naphthoic acid (7-HNA) is a bifunctional naphthalene derivative characterized by a hydroxyl group at position 7 and a carboxylic acid at position 2.[1][2] Unlike its 2,3-isomer (ubiquitous in azo dyes) or its 2,6-isomer (standard for LCPs like Vectra®), 7-HNA is a high-value, niche intermediate.[1] Its "bent" molecular geometry—distinct from the linear 2,6-isomer—makes it a critical dopant for modifying the crystallinity of polyesters and a specialized exfoliation agent in graphene manufacturing.[2]

Chemical Architecture & Properties

The 2,7-substitution pattern creates a unique steric profile.[1][2] While the 2,6-isomer facilitates linear chain packing (high crystallinity), the 2,7-isomer introduces a "kink" that disrupts crystallization, lowering melting points and improving solubility in polymer matrices.[1][2]

| Property | Value | Technical Note |

| Appearance | White to off-white powder | Oxidizes to pink/brown upon air exposure.[1][2] |

| Melting Point | 269–273 °C | Significantly higher than BON acid (217–223 °C).[2] |

| pKa (COOH) | ~4.15 | Typical for naphthoic acids.[2] |

| pKa (OH) | ~9.5 | Phenolic proton; susceptible to oxidation at high pH.[2] |

| Solubility | DMSO, Methanol, DMF | Poor water solubility; soluble in aqueous alkali.[1][2] |

Synthesis & Manufacturing Challenges

The Regioselectivity Paradox: The primary challenge in producing 7-HNA is that the standard Kolbe-Schmitt carboxylation of 2-naphthol thermodynamically favors the 3-position (BON Acid) or, at high temperatures/potassium salts, the 6-position.[1][2] The 7-position is electronically disfavored in direct carboxylation.[1][2]

Chemical Route: Sulfonation-Fusion Strategy

The historical industrial route avoids direct carboxylation in favor of sulfonation, which allows for different regioselectivity rules.[1][2]

-

Sulfonation: 2-Naphthoic acid is sulfonated using oleum.[1][2] The sulfonic acid group is directed to the 7-position (and 5-position) due to the meta-directing influence of the carboxyl group on the other ring.[2]

-

Isomer Separation: The 7-sulfo-2-naphthoic acid isomer is separated via fractional crystallization of its sodium salt.[1][2]

-

Alkali Fusion: The purified sulfonate undergoes alkali fusion (KOH, 300°C) to convert the

group to -

Acidification: The melt is quenched and acidified to precipitate 7-HNA.[2]

Modern Biocatalytic Route (Green Chemistry)

Recent advances utilize cytochrome P450 enzymes to achieve 100% regioselectivity, bypassing the harsh conditions of alkali fusion.[2]

-

Mechanism: The enzyme utilizes a hydrophobic binding pocket that orients the 2-naphthoic acid such that only the C7 carbon is presented to the heme iron for hydroxylation.[2]

Synthesis Logic Diagram (DOT)

The following diagram illustrates the divergent pathways for naphthoic acid isomers, highlighting why 7-HNA requires specific routing.

Caption: Divergent synthesis pathways showing the difficulty of accessing the 7-isomer via standard Kolbe-Schmitt conditions compared to the 3- and 6-isomers.

Key Applications

Advanced Materials: Graphene Exfoliation

7-HNA acts as a superior "molecular wedge" for exfoliating graphite into graphene.[1][2]

-

Mechanism: The naphthalene core binds to graphene sheets via

- -

Advantage: Unlike surfactants that require harsh washing, 7-HNA is part of the final composite matrix, enhancing electrical properties.[1][2]

Polymer Chemistry: LCP Modification

While 6-HNA is the backbone of LCPs, 7-HNA is used as a comonomer dopant .[1][2]

-

Effect: Introducing 2–5% of 7-HNA into a poly(ester-amide) or polyester backbone disrupts the perfect linearity of the polymer chains.[1][2]

-

Result: This lowers the melting temperature (

) of the polymer, allowing for processing at lower temperatures without sacrificing high-temperature mechanical performance.[2]

Analytical Protocol: HPLC Purity Validation

Due to the likelihood of isomer contamination (specifically 6-HNA or 2-naphthoic acid), a high-resolution gradient method is required.[1][2]

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.[1][2]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[2] Acidic pH is crucial to keep the carboxylic acid protonated and prevent peak tailing.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 240 nm (naphthalene core absorption) and 300 nm (conjugated system).[2]

-

Flow Rate: 1.0 mL/min.[2]

Impurity Profile:

-

2-Naphthoic Acid: Elutes later (more hydrophobic, lacks -OH).[1][2]

-

6-Hydroxy-2-naphthoic Acid: Elutes close to the 7-isomer; requires optimization of gradient slope for baseline resolution.[1][2]

Safety & Handling (GHS Standards)

-

Signal Word: Warning.

-

Hazard Statements:

-

Handling Precautions: The 7-hydroxyl group is sensitive to oxidation.[1][2] Store under inert atmosphere (Nitrogen/Argon) in amber vials to prevent discoloration.

References

-

Biosynth. (n.d.).[2] 7-Hydroxy-2-naphthoic acid Product Data. Retrieved from [2]

-

Organic Syntheses. (1942).[2] Synthesis of Naphthoic Acid Derivatives (General Methods). Coll. Vol. 2, p. 428.[1][2] Retrieved from [2]

-

GuideChem. (2024).[2] 7-Hydroxy-2-naphthoic acid Properties and Safety. Retrieved from [2]

-

PubChem. (2024).[2] Compound Summary: 7-Hydroxy-2-naphthoic acid.[1][4][9][10] National Library of Medicine.[2] Retrieved from [2]

-

Google Patents. (1982).[2] US4351918A: Poly(ester-amide) capable of forming an anisotropic melt phase.[1][2] (Citing use of 7-HNA as comonomer). Retrieved from

-

Applied and Environmental Microbiology. (2012). Biotechnological Production of Hydroxylated Naphthoic Acids by CYP199A2.[2][11] (Describing the biocatalytic route). Retrieved from [2]

Sources

- 1. CAS 31846-36-3: 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-… [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 6-Hydroxy-2-naphthoic acid | 16712-64-4 [chemicalbook.com]

- 4. US4351918A - Poly(ester-amide) capable of forming an anisotropic melt phase derived from 6-hydroxy-2-naphthoic acid, other aromatic hydroxyacid, carbocyclic dicarboxylic acid, and aromatic monomer capable of forming an amide linkage - Google Patents [patents.google.com]

- 5. JP2017121203A - Production method of dihydroxy naphthalene - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. guidechem.com [guidechem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. 343791-85-5|7-Hydroxy-2-naphthaldehyde|BLD Pharm [bldpharm.com]

- 10. guidechem.com [guidechem.com]

- 11. journals.asm.org [journals.asm.org]

Navigating the Synthesis and Handling of 7-Hydroxy-2-naphthoic Acid: A Technical Guide for the Advanced Researcher

This guide provides an in-depth technical overview of the safe handling, synthesis, and potential hazards associated with 7-Hydroxy-2-naphthoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are actively working with this and structurally similar compounds. The protocols and insights herein are designed to foster a proactive safety culture and ensure the integrity of experimental outcomes.

Compound Profile and Hazard Identification

7-Hydroxy-2-naphthoic acid is a yellow crystalline solid.[1] A comprehensive understanding of its chemical and physical properties is fundamental to its safe handling.

Table 1: Physicochemical Properties of 7-Hydroxy-2-naphthoic acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₃ | [2] |

| Molecular Weight | 188.18 g/mol | [2] |

| Melting Point | ~220°C | [1] |

| Appearance | Yellow crystals | [1] |

| Flash Point | >150°C (closed cup) | [1] |

| Auto-ignition Temperature | >400°C | [1] |

The primary hazards associated with 7-Hydroxy-2-naphthoic acid, as identified in safety data sheets, are significant and demand careful consideration. It is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[3][4][5] Furthermore, it is harmful if swallowed and poses a danger to aquatic life.[1][4]

Causality of Hazards: The acidic nature of the carboxylic acid group and the phenolic hydroxyl group contribute to its irritant properties. Upon contact with moist tissues such as the eyes, skin, or respiratory tract, the compound can cause chemical burns and inflammation. Ingestion can lead to irritation of the gastrointestinal tract.[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense

All manipulations of 7-Hydroxy-2-naphthoic acid powder should be conducted in a well-ventilated area.[6] For procedures that may generate dust, such as weighing or transferring the solid, a certified chemical fume hood is mandatory to prevent inhalation of airborne particles.[7] An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific experimental procedures.

-